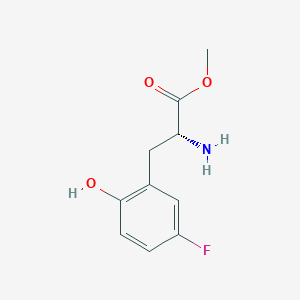
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridine moiety, a trifluoroethanamine group, and is typically used in its hydrochloride salt form to enhance its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several key steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Trifluoroethylation: The bromopyridine intermediate is then subjected to a trifluoroethylation reaction to introduce the trifluoroethanamine group.
Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, while the trifluoroethanamine group can influence the compound’s pharmacokinetic properties. These interactions can modulate biological processes and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid
- (6-Bromopyridin-3-yl)methanol
- 2-(6-Bromopyridin-3-yl)propan-2-ol
Uniqueness
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both a bromopyridine and a trifluoroethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H7BrClF3N2 |
|---|---|
Molekulargewicht |
291.49 g/mol |
IUPAC-Name |
(1S)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI-Schlüssel |
DCVRGGKRXOTNTN-RGMNGODLSA-N |
Isomerische SMILES |
C1=CC(=NC=C1[C@@H](C(F)(F)F)N)Br.Cl |
Kanonische SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)



![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)

![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)

![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)



